molecular formula C10H7ClFN3O2 B14541893 2-[(4-Chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 61958-88-1

2-[(4-Chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B14541893
CAS No.: 61958-88-1
M. Wt: 255.63 g/mol
InChI Key: KBFPIPFZFZGHMZ-UHFFFAOYSA-N
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Description

2-[(4-Chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that contains a triazine ring substituted with a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with 1,2,4-triazine-3,5-dione under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to scalable and efficient production processes.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted triazine derivatives.

Scientific Research Applications

2-[(4-Chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit inflammatory pathways by targeting key proteins involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its triazine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new compounds with specific biological activities.

Properties

CAS No.

61958-88-1

Molecular Formula

C10H7ClFN3O2

Molecular Weight

255.63 g/mol

IUPAC Name

2-[(4-chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C10H7ClFN3O2/c11-7-2-1-6(3-8(7)12)5-15-10(17)14-9(16)4-13-15/h1-4H,5H2,(H,14,16,17)

InChI Key

KBFPIPFZFZGHMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN2C(=O)NC(=O)C=N2)F)Cl

Origin of Product

United States

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